3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
“3-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid” is an organic compound . It’s related to the class of compounds known as trifluoromethylbenzenes .
Molecular Structure Analysis
The molecular structure of “3-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid” is complex. It contains a benzene ring substituted with a trifluoromethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid” include a density of 1.5±0.1 g/cm3, boiling point of 251.5±40.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, and a molar refractivity of 38.2±0.3 cm3 .Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl group is a common feature in many FDA-approved drugs . It’s found in compounds exhibiting numerous pharmacological activities . For example, Fluoxetine, an antidepressant drug used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder, contains a trifluoromethyl group .
Synthesis of Potential Drug Molecules
The trifluoromethyl group has been incorporated into potential drug molecules over the past 20 years . This includes their syntheses and uses for various diseases and disorders .
3. Inhibitor of Blood Coagulation Factor Xa One of the compounds that contain a similar structure, 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa .
Building Blocks in Chemical Synthesis
Compounds with the trifluoromethyl group, like 2-Fluoro-4-(trifluoromethyl)benzoic acid, are often used as building blocks in chemical synthesis .
Study of Molecular Properties
The molecular properties of 2-Fluoro-4-(trifluoromethyl)benzoic acid have been studied using molecular orbital and empirical methods .
Electronics Applications
Some thiazole derivatives containing similar structures are used in printable electronics .
Safety and Hazards
The safety data sheet for a similar compound, “3-Fluoro-4-trifluoromethyl-phenylboronic acid”, suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts in these reactions.
Mode of Action
In Suzuki–Miyaura coupling reactions, the compound could participate in transmetalation, a process where an organoboron compound transfers a formally nucleophilic organic group to a palladium catalyst . This reaction forms a new carbon-carbon bond, which is a key step in many organic synthesis processes .
Biochemical Pathways
The suzuki–miyaura coupling reaction, in which this compound might participate, is a crucial process in the synthesis of various organic compounds . These compounds could then participate in numerous biochemical pathways, depending on their specific structures and properties.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. In the context of Suzuki–Miyaura coupling reactions, the compound could facilitate the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, the efficiency of Suzuki–Miyaura coupling reactions can be affected by factors such as temperature, solvent, and the presence of other reagents . Additionally, the compound’s stability could be influenced by factors such as pH and the presence of oxidizing or reducing agents.
properties
IUPAC Name |
2-fluoro-4-[4-(trifluoromethyl)phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-7-9(3-6-11(12)13(19)20)8-1-4-10(5-2-8)14(16,17)18/h1-7H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWHWMITJFDUPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630806 | |
Record name | 3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid | |
CAS RN |
845826-91-7 | |
Record name | 3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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